molecular formula C12H23N3O9 B14502294 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid CAS No. 53404-50-5

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

Cat. No.: B14502294
CAS No.: 53404-50-5
M. Wt: 353.33 g/mol
InChI Key: HHKBNCKQWLHDDE-UHFFFAOYSA-N
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Description

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C18H44N6O12 and a molecular weight of 536.575 g/mol . This compound is known for its intricate structure, which includes multiple amino and carboxymethyl groups, making it a versatile agent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with ethanolamine. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can inhibit or enhance various biochemical pathways, depending on the specific application. The molecular targets and pathways involved include metal-dependent enzymes and proteins, which can be modulated by the presence of this compound .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but different functional groups.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional carboxymethyl groups, providing different chelation properties.

    N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): Similar in structure but with variations in the amino and carboxymethyl groups.

Uniqueness

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is unique due to its specific combination of amino and carboxymethyl groups, which provide distinct chelation properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

53404-50-5

Molecular Formula

C12H23N3O9

Molecular Weight

353.33 g/mol

IUPAC Name

2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H16N2O8.C2H7NO/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;3-1-2-4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4H,1-3H2

InChI Key

HHKBNCKQWLHDDE-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Related CAS

53404-52-7

Origin of Product

United States

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